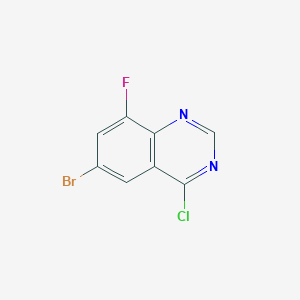

6-Bromo-4-chloro-8-fluoroquinazoline

Description

6-Bromo-4-chloro-8-fluoroquinazoline (CAS: 261.48, Mol. Formula: C₈H₃BrClFN₂) is a halogen-substituted quinazoline derivative with a molecular weight of 213.84 g/mol. Quinazolines are heterocyclic aromatic compounds featuring a fused benzene and pyrimidine ring, widely utilized in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties . The substitution pattern of this compound—bromine at position 6, chlorine at position 4, and fluorine at position 8—imparts unique electronic and steric characteristics. These substituents influence reactivity, solubility, and interactions with biological targets, making it a valuable intermediate in drug discovery .

Propriétés

IUPAC Name |

6-bromo-4-chloro-8-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSXXGHWEGCZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinazoline derivatives.

Industrial Production Methods

Industrial production of 6-Bromo-4-chloro-8-fluoroquinazoline may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the production efficiency and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-4-chloro-8-fluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Halogenating agents like bromine, chlorine, and fluorine in the presence of catalysts.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the quinazoline ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 6-bromo-4-chloro-8-fluoroquinazoline is in the development of anticancer agents. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases that are crucial for cancer cell signaling, thereby reducing cell growth and survival.

- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptosis in cancer cells, contributing to their anticancer effects. For example, a study found that a quinazoline-pyrimidine hybrid derivative exhibited IC50 values as low as 2.3 μM against human cancer cell lines, indicating strong antiproliferative activity .

Case Study: Anticancer Activity

A recent study demonstrated that 6-bromo-4-chloro-8-fluoroquinazoline derivatives significantly inhibited cell viability in various cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with these compounds, highlighting their potential as effective anticancer agents.

Biological Studies

Biological Probes

The compound serves as a probe in biological studies to understand the interactions of quinazoline derivatives with biological targets. Techniques such as molecular docking are employed to investigate binding affinities to specific enzymes or receptors, which is crucial for elucidating the mechanisms behind their biological activities.

Materials Science

Development of Advanced Materials

In materials science, 6-bromo-4-chloro-8-fluoroquinazoline is explored for its potential use in developing advanced materials such as polymers and nanomaterials. The unique properties imparted by its halogenation pattern make it suitable for applications requiring specific electronic properties.

Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 6-Bromo-4-chloro-8-fluoroquinazoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 6-bromo-4-chloro-8-fluoroquinazoline can be contextualized by comparing it to analogous quinazoline derivatives. Key differences in substituent positions, halogen types, and functional groups significantly alter physicochemical and pharmacological profiles. Below is a detailed analysis:

Substituent Variations at Position 2

- This modification is common in kinase inhibitors targeting hydrophobic binding pockets .

- 6-Bromo-4-chloro-2-ethylquinazoline (CAS: 930570-40-4) :

An ethyl group at position 2 increases alkyl chain flexibility, which may enhance metabolic stability compared to aromatic substituents. However, the lack of π-π stacking capacity could weaken target binding affinity .

Halogen Substitution Patterns

- 6-Bromo-2,4-dichloroquinazoline () :

Replacing fluorine (position 8) with chlorine creates a more electron-deficient ring system due to chlorine’s stronger electron-withdrawing effect. This could enhance electrophilic reactivity but reduce metabolic stability compared to fluorine . - 8-Bromo-6-fluoroquinazolin-4(3H)-one (CAS: 1204101-90-5) :

The ketone group at position 4 replaces chlorine, enabling hydrogen bonding with biological targets. This modification is critical in inhibitors of enzymes like thymidylate synthase .

Functional Group Modifications

- Methoxy groups are prone to demethylation metabolism, which may shorten half-life compared to fluorine .

- 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline (CAS: 2275753-49-4) :

The ethoxy group at position 2 enhances polarity and solubility, favorable for aqueous formulations. However, ether linkages may confer susceptibility to oxidative degradation .

Table 1: Comparative Properties of Selected Quinazoline Derivatives

Activité Biologique

6-Bromo-4-chloro-8-fluoroquinazoline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-Bromo-4-chloro-8-fluoroquinazoline belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of halogen substituents (bromo, chloro, and fluoro) significantly influences its pharmacological properties.

Research indicates that quinazoline derivatives often exhibit their biological activities through the inhibition of specific enzymes or receptors. The mechanisms include:

- Inhibition of Kinases : Quinazolines are known to inhibit various kinases, which are critical for cell signaling pathways involved in cancer progression. For instance, they may target Aurora kinases, leading to apoptosis in tumor cells .

- Targeting Cytochrome bd : Recent studies have shown that certain quinazoline compounds can inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting potential applications as antibacterial agents .

Anticancer Activity

Quinazolines like 6-Bromo-4-chloro-8-fluoroquinazoline have been investigated for their anticancer properties. The compound's ability to inhibit specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies :

- Aurora Kinase Inhibition : A study highlighted that quinazoline derivatives could effectively inhibit Aurora kinases, which are implicated in mitosis and cell cycle regulation. The inhibition resulted in significant tumor regression in xenograft models .

- EGFR Mutations : Research on epidermal growth factor receptor (EGFR) mutations indicates that quinazoline-based compounds can interfere with EGFR signaling pathways, which are crucial in various cancers .

Antimicrobial Activity

The compound has also shown promise against bacterial pathogens, particularly Mycobacterium species.

Research Findings :

- In vitro assays demonstrated that 6-Bromo-4-chloro-8-fluoroquinazoline exhibits inhibitory activity against Mycobacterium bovis BCG with an IC50 value indicative of its potency .

Data Table: Biological Activities of 6-Bromo-4-chloro-8-fluoroquinazoline

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.